Methyl 3-hydroxydodecanoate

Overview

Description

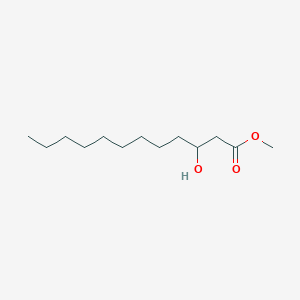

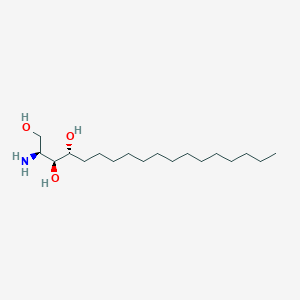

“Methyl 3-hydroxydodecanoate” is a chemical compound with the molecular formula C13H26O3 . It is also known by other names such as “3-Hydroxydodecanoic acid, methyl ester” and "Dodecanoic acid, 3-hydroxy, methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxydodecanoate” consists of 13 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 230.3437 .

Physical And Chemical Properties Analysis

“Methyl 3-hydroxydodecanoate” has a molecular weight of 230.34 . It has a density of 0.9±0.1 g/cm3, a boiling point of 327.7±15.0 °C at 760 mmHg, and a flash point of 126.7±13.2 °C . It also has a molar refractivity of 65.5±0.3 cm3 .

Scientific Research Applications

Analysis in Lipopolysaccharides : Methyl 3-hydroxydodecanoate derivatives have been used in gas chromatography-mass spectrometry for the analysis of lipopolysaccharides, particularly in identifying 3-hydroxytetradecanoic and 3-hydroxyhexadecanoic acids. These derivatives offer chemical stability and sensitivity in detection, proving useful in analyzing bacterial contamination in pharmacological products (Mielniczuk et al., 1992).

Biosynthesis Studies : In studies on the biosynthesis of female mallard duck pheromones, methyl 3-hydroxydodecanoate derivatives were used to identify 3-hydroxy acids. The research highlighted the conversion of dodecanoic acid to 3-hydroxydodecanoic acid, providing insights into enzymatic processes related to pheromone production (Kolattukudy & Rogers, 1987).

Chemical Recycling of Plastics : A study demonstrated the conversion of polyamides to ω-hydroxy alkanoic acids, with methyl 3-hydroxydodecanoate being produced efficiently from nylon-12. This process presents a novel method for recycling waste plastics (Kamimura et al., 2014).

Biocompatibility in Tissue Engineering : Methyl 3-hydroxydodecanoate is involved in studies on the biocompatibility of polyhydroxyalkanoates (PHA) degradation products. These studies are crucial for assessing the suitability of PHAs in tissue-engineering applications (Sun et al., 2007).

Production of Chiral R-3-hydroxyalkanoic Acids : Research on the production of enantiomerically pure R-3-hydroxyalkanoic acids, including methyl 3-hydroxydodecanoate, has been conducted. This study presents an efficient method for producing these acids, which have potential applications in various industrial fields (de Roo et al., 2002).

Safety and Hazards

When handling “Methyl 3-hydroxydodecanoate”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

methyl 3-hydroxydodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCINYANGIBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993650 | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxydodecanoate | |

CAS RN |

72864-23-4 | |

| Record name | Methyl-3-hydroxydodec-5-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 3-hydroxydodecanoate in bioplastic production?

A1: Methyl 3-hydroxydodecanoate is a monomer identified in polyhydroxyalkanoates (PHAs), a type of biodegradable and biocompatible plastic produced by microorganisms. [] Researchers have successfully demonstrated the production of PHAs by Pseudomonas putida MTCC 2475 using potato peel waste (Solanum tuberosum periderm) as a carbon source. [] Gas chromatography-mass spectrometry analysis of the resulting PHA revealed Methyl 3-hydroxydodecanoate as one of the constituent monomers, along with 3-Hydroxytetradecanoate and Hexadecanoic acid 3-Hydroxy methyl esters. [] This highlights the potential of utilizing food waste streams for sustainable bioplastic production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)